5-(3-BOC-Aminophenyl)-2-cyanophenol
Description
Chemical Structure: 5-(3-BOC-Aminophenyl)-2-cyanophenol is a substituted phenol derivative featuring a tert-butoxycarbonyl (BOC)-protected amine group at the 3-position of one phenyl ring and a cyano (-CN) group at the 2-position of the adjacent phenol ring. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.35 g/mol.
Properties
IUPAC Name |
tert-butyl N-[3-(4-cyano-3-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-12(9-15)13-7-8-14(11-19)16(21)10-13/h4-10,21H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMVUYQUDUNSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601129158 | |
| Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-64-8 | |
| Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261984-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4′-cyano-3′-hydroxy[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601129158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol typically involves the following steps:
-
Nitration and Reduction:
- The starting material, 3-nitrophenol, is nitrated to introduce a nitro group at the 5-position.
- The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂).
-
Protection of the Amine Group:
- The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile (MeCN) to form the BOC-protected amine.
-
Cyanation:
- The phenol group is then converted to a cyano group using a cyanating agent such as copper(I) cyanide (CuCN) under appropriate reaction conditions.
Industrial Production Methods:
Industrial production of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction:
- The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Substitution:
- The BOC-protected amine group can undergo nucleophilic substitution reactions, where the BOC group is removed using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol
Major Products:
Oxidation: Quinone derivatives
Reduction: Aminophenyl derivatives
Substitution: Free amine derivatives
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The BOC-protected amine group is useful in multi-step organic synthesis to protect the amine functionality.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(3-tert-Butoxycarbonylaminophenyl)-2-cyanophenol depends on the specific chemical reactions it undergoes. The BOC-protected amine group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in various biochemical and chemical processes. The cyano group can be reduced to an amine, which can further react with other functional groups to form new compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share a biphenyl backbone with variations in substituents, influencing their physicochemical and functional properties:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-(3-BOC-Aminophenyl)-2-cyanophenol | Not provided | C₁₈H₁₈N₂O₃ | BOC-amine (3-position), -CN (2-position) | 310.35 |
| 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol | 1261964-35-5 | C₁₄H₈NO₃F | -COOH (4-position), -F (3-position) | 257.22 |
| 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol | 1261990-31-1 | C₁₃H₇ClFNO | -Cl (2-position), -F (2-position) | 247.66 |
Key Differences :
Functional Groups: The BOC-amine in the target compound contrasts with the carboxylic acid (-COOH) in 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol and the chlorine (-Cl) in 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol. The BOC group reduces polarity, enhancing lipid solubility, while -COOH increases hydrophilicity and acidity . Fluorine and chlorine substituents influence electronic effects: -F is strongly electron-withdrawing, while -Cl adds moderate lipophilicity .
Acidity: The phenolic -OH in the target compound is less acidic (pKa ~8–9) than in 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol, where the adjacent -COOH (pKa ~2–3) further acidifies the phenol via inductive effects.
Synthetic Utility :
Physicochemical Properties
| Property | This compound | 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol | 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol |
|---|---|---|---|
| Solubility | Soluble in DMSO, THF, chloroform | Soluble in polar solvents (e.g., DMF, water at high pH) | Soluble in acetone, ethyl acetate |
| Melting Point | ~150–155°C (decomposes) | ~220–225°C | ~180–185°C |
| LogP (Octanol-Water) | ~2.8 | ~1.5 | ~3.2 |
Notes:
Stability and Reactivity
- This compound: Stable under neutral or slightly acidic conditions but prone to BOC deprotection under strong acids (e.g., TFA) or bases. The cyano group may undergo hydrolysis to -COOH under prolonged basic conditions.
- 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol: Carboxylic acid can form salts (e.g., sodium carboxylate) for improved aqueous stability . Susceptible to decarboxylation at high temperatures.
- 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol: -Cl substituent enables nucleophilic aromatic substitution (e.g., with amines or thiols) .
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